molecular formula C23H22N4O2 B12616915 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile CAS No. 919533-68-9

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile

Katalognummer: B12616915
CAS-Nummer: 919533-68-9
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: PXCVJSBEEZSKHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is an organic compound with a complex structure that includes an azo group, a benzonitrile group, and an aminophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biological probe due to its azo group, which can undergo specific reactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that exert specific effects. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]phenol
  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]aniline
  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzene

Uniqueness

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzonitrile group distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.

Eigenschaften

CAS-Nummer

919533-68-9

Molekularformel

C23H22N4O2

Molekulargewicht

386.4 g/mol

IUPAC-Name

4-[[4-[4-(4-aminophenoxy)butoxy]phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C23H22N4O2/c24-17-18-3-7-20(8-4-18)26-27-21-9-13-23(14-10-21)29-16-2-1-15-28-22-11-5-19(25)6-12-22/h3-14H,1-2,15-16,25H2

InChI-Schlüssel

PXCVJSBEEZSKHL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.